molecular formula C19H18ClNO4S B11414915 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11414915
M. Wt: 391.9 g/mol
InChI Key: IWKMWKLHTJMBFT-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of aromatic rings, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate product with acetic anhydride in the presence of a base such as pyridine.

    Final Assembly: The final compound is assembled through a coupling reaction between the thiophene derivative and the chlorophenylacetamide derivative under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions like acidic or basic environments.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its potential use as a precursor in the synthesis of advanced polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-2-(4-methoxyphenyl)acetamide: Lacks the thiophene ring, resulting in different chemical and biological properties.

    N-(3-Chlorophenyl)-N-(2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but without the dioxido group, affecting its reactivity and applications.

Uniqueness

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the dioxido-thiophene ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H18ClNO4S

Molecular Weight

391.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H18ClNO4S/c1-25-18-7-5-14(6-8-18)11-19(22)21(16-4-2-3-15(20)12-16)17-9-10-26(23,24)13-17/h2-10,12,17H,11,13H2,1H3

InChI Key

IWKMWKLHTJMBFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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